molecular formula C16H16N4O4 B2393228 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034230-30-1

2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2393228
CAS No.: 2034230-30-1
M. Wt: 328.328
InChI Key: NGXDWALKPCDNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoindolinone moiety and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoindolinone Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Synthesis of Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with an isocyanate.

    Coupling Reaction: The final step involves coupling the isoindolinone moiety with the oxadiazole ring through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide: Lacks the oxadiazole ring but shares the isoindolinone moiety.

    N-(3-isopropyl-1,2,4-oxadiazol-5-yl)methylacetamide: Contains the oxadiazole ring but lacks the isoindolinone moiety.

Uniqueness

The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative synthesized for potential pharmacological applications. This article reviews its biological activity, focusing on its anticonvulsant properties and other therapeutic potentials.

Synthesis and Structure

The synthesis of the compound includes the formation of the isoindoline core and the introduction of the oxadiazole moiety. The structural characteristics are crucial for its biological activity, as they influence interactions with biological targets.

Anticonvulsant Activity

A significant study evaluated derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide for anticonvulsant properties. The derivatives were tested using the maximal electroshock seizure (MES) model and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests in mice. The results indicated that compounds demonstrated significant protection against seizures, suggesting a promising anticonvulsant profile. Specifically, the tested compounds showed an ability to inhibit seizure spread effectively .

CompoundMES Protectionsc-PTZ Protection
Compound AYesYes
Compound BYesNo
Compound CNoYes

CNS Depressant Activities

In addition to anticonvulsant effects, some derivatives exhibited central nervous system (CNS) depressant activities. Behavioral assays indicated that these compounds could affect locomotor activity in mice, which is critical for assessing potential sedative effects .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Anticonvulsant Screening : A series of compounds were screened for their anticonvulsant properties using various animal models. The study found that modifications in the side chains significantly impacted their efficacy against seizures.
  • Neurotoxicity Evaluation : Neurotoxicity tests were performed alongside anticonvulsant evaluations to ensure safety profiles were established. Compounds that showed protective effects against seizures did not exhibit significant neurotoxic effects at therapeutic doses .

The mechanism by which these compounds exert their biological effects is believed to involve modulation of neurotransmitter systems and ion channels associated with seizure activity. The presence of the dioxoisoindoline structure is thought to enhance binding affinity to GABA receptors or other relevant targets in the CNS.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9(2)14-18-13(24-19-14)7-17-12(21)8-20-15(22)10-5-3-4-6-11(10)16(20)23/h3-6,9H,7-8H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDWALKPCDNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.